molecular formula C47H74O18 B3029225 Chikusetsusaponin Ib CAS No. 59252-87-8

Chikusetsusaponin Ib

Cat. No.: B3029225
CAS No.: 59252-87-8
M. Wt: 927.1 g/mol
InChI Key: CGEOMQZMNZQKNQ-GNDIVNLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chikusetsusaponin Ib is a triterpenoid saponin compound primarily extracted from the roots of Panax japonicus, a plant commonly used in traditional Chinese medicine. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chikusetsusaponin Ib involves several steps, starting from the extraction of the saponin from Panax japonicus. The process typically includes hydrolysis, purification, and crystallization. Specific reaction conditions, such as temperature and pH, are carefully controlled to ensure the stability and purity of the compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale extraction and purification processes. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Chikusetsusaponin Ib undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations .

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

Pharmacological Properties

Chikusetsusaponin Ib exhibits a range of pharmacological activities, which include:

  • Anticancer Activity : Research indicates that CSI can inhibit the proliferation of various cancer cell lines. For instance, studies have shown that CSI induces apoptosis in prostate cancer cells by modulating key signaling pathways such as the Wnt/β-catenin pathway and the IL-6/STAT3 pathway. These pathways are crucial for regulating cell growth and survival .
  • Anti-inflammatory Effects : CSI has demonstrated potential in reducing inflammation by inhibiting the release of pro-inflammatory cytokines. This property is particularly relevant in conditions where inflammation plays a significant role in disease progression, such as cancer and chronic inflammatory diseases .
  • Neuroprotective Effects : Preliminary studies suggest that CSI may enhance cognitive functions by improving blood circulation and reducing neurodegeneration. This is attributed to its ability to stimulate the formation and repair of blood vessels .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical and experimental settings:

  • Prostate Cancer Treatment : A study demonstrated that CSI significantly inhibited the growth of prostate cancer cells in vitro and in vivo. The treatment resulted in increased apoptosis and reduced tumor size without cytotoxic effects on normal prostate cells .
  • Chronic Inflammatory Conditions : Research has indicated that CSI can modulate inflammatory responses, showing promise as a therapeutic agent for diseases characterized by chronic inflammation .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound across various studies:

StudyCell TypeConcentrationKey Findings
Lee et al., 2015HCT116 (colon cancer)20 μmol/LInhibited cell proliferation; disrupted β-catenin nuclear translocation
Zhu et al., 2017Prostate cancer cells12.5 - 100 μmol/LInduced apoptosis; inhibited tumor growth in vivo
Song et al., 2015HepG2 (liver cancer)0.02 - 1.0 μmol/mLInduced G2/M arrest; increased apoptosis markers
Yoo et al., 2006SK-Hep-1 (liver cancer)50 - 300 μg/mLIC50 = 18.9 μg/mL; cytotoxicity observed

Mechanism of Action

Chikusetsusaponin Ib exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Biological Activity

Chikusetsusaponin Ib, a bioactive compound derived from Panax japonicus, has garnered attention for its diverse biological activities, particularly in the context of neuroprotection and cancer therapy. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of recent literature.

  • Molecular Formula : C₄₇H₇₄O₁₈
  • Molecular Weight : 927.08 g/mol
  • CAS Number : 59252-87-8

This compound is characterized by a complex structure that contributes to its biological activity, particularly as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of Alzheimer's disease .

Neuroprotective Effects

This compound exhibits significant neuroprotective properties, primarily through its ability to inhibit AChE. This inhibition enhances the levels of acetylcholine in synaptic clefts, which is beneficial for cognitive function. Studies have shown that this compound not only protects neurons from oxidative stress but also promotes neuronal survival in models of neurodegeneration .

This compound has demonstrated promising anticancer activities across various cancer cell lines. The compound primarily induces apoptosis (programmed cell death) and inhibits cell proliferation through several mechanisms:

  • Cell Cycle Arrest : It disrupts the cell cycle at the G0/G1 phase, preventing cancer cells from replicating.
  • Apoptosis Induction : Increases the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2, leading to enhanced apoptosis .
  • Inhibition of Metastasis : this compound has been reported to suppress migration and invasion of cancer cells by targeting key signaling pathways involved in metastasis .

Case Studies and Research Findings

StudyCell LineConcentrationFindings
Li et al. (2017)HCT116 (colon cancer)0, 12.5, 25, 50, 100 μmol/LInhibited cell proliferation and induced apoptosis at >20 μmol/L .
Song et al. (2015)HepG2 (liver cancer)0.02 - 1.0 μmol/mLInduced chromatin condensation and G2/M cell cycle arrest; increased Bax expression and decreased Bcl-2 .
Zhu et al. (2017)Prostate cancer cellsNot specifiedInduced apoptosis via mitochondrial pathways; showed no cytotoxicity in normal prostate cells .

These findings underscore the potential of this compound as a therapeutic agent in oncology.

Properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4R,5S,6S)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyloxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H74O18/c1-42(2)14-16-47(41(58)59)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-34(56)31(53)35(63-38-32(54)29(51)24(20-49)60-38)36(64-40)37(57)65-39-33(55)30(52)28(50)23(19-48)61-39/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,58,59)/t22-,23+,24-,25-,26+,27-,28+,29-,30-,31+,32+,33+,34+,35-,36-,38-,39-,40+,44-,45+,46+,47-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEOMQZMNZQKNQ-GNDIVNLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(O8)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](O8)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H74O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

927.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.